Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

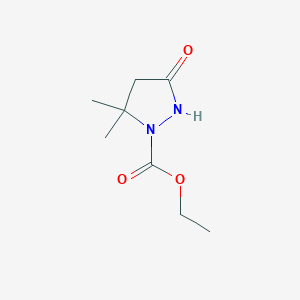

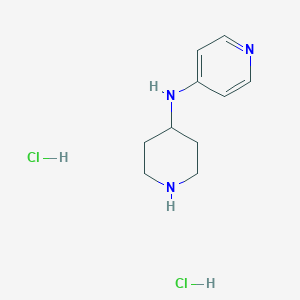

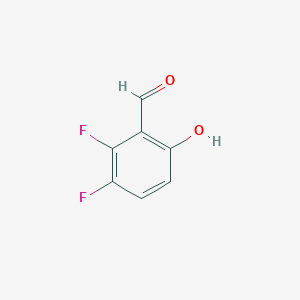

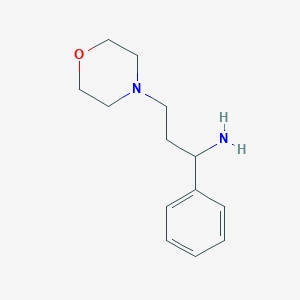

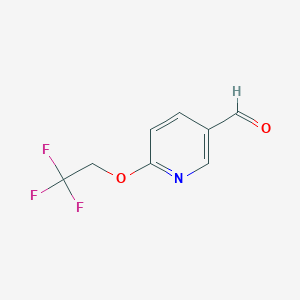

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is a chemical compound with the molecular formula C10H15N3.2HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

The primary target of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in growth and survival signaling pathways .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The result of the action of this compound is the inhibition of PKB activity, which modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. One common method involves the reaction of 4-chloropyridine with piperidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amines .

Scientific Research Applications

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

- 2-(piperidin-4-yl)pyridin-4-amine dihydrochloride

- (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Comparison: Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development .

Properties

CAS No. |

181258-50-4 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

N-piperidin-4-ylpyridin-4-amine |

InChI |

InChI=1S/C10H15N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13) |

InChI Key |

SESXBIFUTWZZOU-UHFFFAOYSA-N |

SMILES |

C1CNCCC1NC2=CC=NC=C2.Cl.Cl |

Canonical SMILES |

C1CNCCC1NC2=CC=NC=C2 |

Synonyms |

PIPERIDIN-4-YL-PYRIDIN-4-YL-AMINE X 2 HCL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

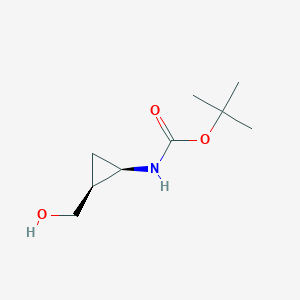

![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)